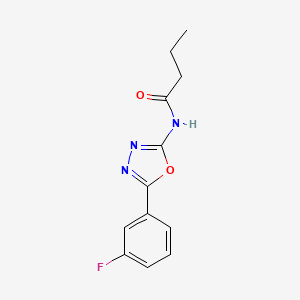

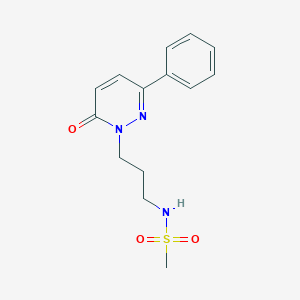

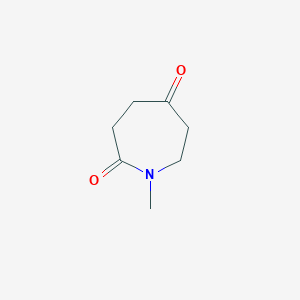

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide, commonly known as OP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Structural Study and Supramolecular Assembly

One of the foundational studies involves the structural analysis of nimesulide derivatives, including compounds structurally related to "N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide". This research highlighted the effect of substitution on supramolecular assembly, employing X-ray powder diffraction to elucidate the crystal structures and analyze intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. The study contributes to understanding the structural basis of molecular interactions and the design of molecules with desired physical and chemical properties (Dey et al., 2015).

Sulfomethylation and Macrocycle Synthesis

Research on the sulfomethylation of di-, tri-, and polyazamacrocycles presents a novel route to synthesize mixed-side-chain macrocyclic chelates. This method involves modifying polyazamacrocycles with formaldehyde bisulfite under various pH conditions, demonstrating the versatility and efficiency of sulfomethylation in introducing methanesulfonate groups into macrocyclic structures. Such advancements offer new pathways for developing macrocyclic compounds with potential applications in medicinal chemistry and materials science (van Westrenen & Sherry, 1992).

Synthesis of Fused s-Triazoles

The synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole showcases innovative synthetic routes involving intramolecular ring transformation. This method exemplifies the application of "N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide" in generating structurally complex and functionally diverse heterocyclic compounds. The production of fused s-triazoles through cyclodehydration of rearranged products highlights the compound's role in facilitating novel organic transformations (Sasaki, Ohno, & Ito, 1984).

Chemoselective N-Acylation Reagents

The development of sufficiently chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, underscores the compound's utility in enhancing chemoselectivity in N-acylation reactions. This research provides valuable insights into structure-reactivity relationships and offers practical tools for selective modification of amines, crucial for pharmaceutical synthesis and material science applications (Kondo et al., 2000).

properties

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-21(19,20)15-10-5-11-17-14(18)9-8-13(16-17)12-6-3-2-4-7-12/h2-4,6-9,15H,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGAHSMGGWBEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881159.png)

![7-Oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2881160.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/no-structure.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2881173.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-propan-2-yloxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2881177.png)